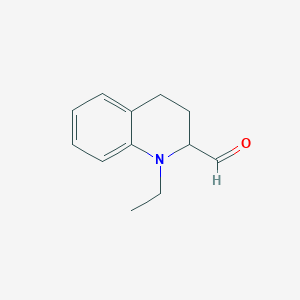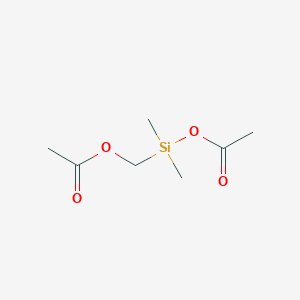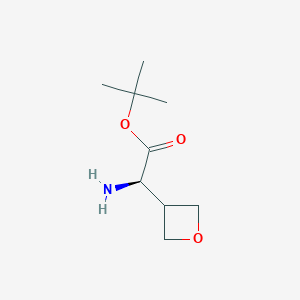
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure with an ethyl group at the nitrogen atom and an aldehyde group at the second carbon position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions with 2-alkenyl anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts and environmentally friendly solvents is also explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Major Products:
- Oxidation of this compound results in the formation of 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
- Reduction yields 1-ethyl-1,2,3,4-tetrahydroquinoline-2-methanol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several scientific research applications across different fields:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Studied as a ligand in the design of enzyme inhibitors and receptor modulators .
Medicine:
- Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and cardiovascular diseases.
- Used in the development of novel drug candidates and pharmaceutical formulations .
Industry:
- Utilized in the production of agrochemicals, dyes, and materials with specific properties.
- Applied in the development of corrosion inhibitors and antioxidants .
Mecanismo De Acción
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different chemical reactivity and biological activity.
1-Propyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde: Contains a propyl group, which can influence its solubility and interaction with biological targets.
1-Phenyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1707583-11-6 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-6,9,11H,2,7-8H2,1H3 |
Clave InChI |
WDPFPMBQNGXDDO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(CCC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)





![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)





